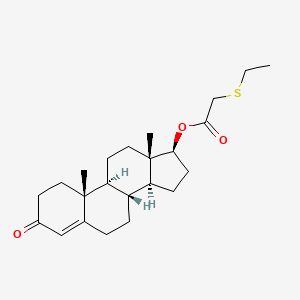
Sodium ATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium adenosine triphosphate, commonly known as sodium ATP, is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of adenosine, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium ATP can be synthesized through enzymatic reactions involving adenosine diphosphate (ADP) and inorganic phosphate. The process typically requires the presence of enzymes such as ATP synthase, which catalyzes the phosphorylation of ADP to ATP.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce ATP. The ATP is then extracted and purified using ion exchange chromatography and other purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium ATP undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation with metal ions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate in the presence of water and enzymes like ATPase.
Phosphorylation: this compound can donate a phosphate group to other molecules, a process catalyzed by kinases.
Complexation: this compound forms complexes with metal ions such as magnesium and calcium, which are essential for its biological activity
Major Products:
Hydrolysis: Adenosine diphosphate (ADP) and inorganic phosphate.
Phosphorylation: Various phosphorylated compounds, depending on the substrate.
Wissenschaftliche Forschungsanwendungen
Sodium ATP is widely used in scientific research due to its role in energy transfer and signal transduction. Some key applications include:
Biochemistry: this compound is used to study enzyme kinetics and energy metabolism.
Cell Biology: It is essential for cell culture studies, particularly in understanding cellular respiration and energy production.
Medicine: this compound is used in treatments for conditions like cardiac arrest and muscle weakness. It is also studied for its potential in drug delivery systems.
Industry: this compound is used in bioluminescence assays to measure cellular ATP levels, which are indicators of cell viability and metabolic activity
Wirkmechanismus
Sodium ATP exerts its effects by hydrolyzing to ADP and inorganic phosphate, releasing energy that is used to drive various cellular processes. The primary molecular target of this compound is the sodium-potassium pump (Na+/K±ATPase), which maintains the electrochemical gradient across cell membranes. This pump transports three sodium ions out of the cell and two potassium ions into the cell for each ATP molecule hydrolyzed .
Vergleich Mit ähnlichen Verbindungen
Adenosine Diphosphate (ADP): A nucleotide that can be phosphorylated to form ATP.
Adenosine Monophosphate (AMP): A nucleotide that can be converted to ADP and then to ATP.
Guanosine Triphosphate (GTP): Another high-energy nucleotide involved in protein synthesis and signal transduction
Sodium ATP’s unique ability to act as a universal energy currency in cells makes it indispensable for life.
Eigenschaften
CAS-Nummer |
15237-44-2 |
|---|---|
Molekularformel |
C10H15N5NaO13P3 |
Molekulargewicht |
529.16 g/mol |
IUPAC-Name |
sodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
RMJPDRUNCDRUQC-MCDZGGTQSA-M |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
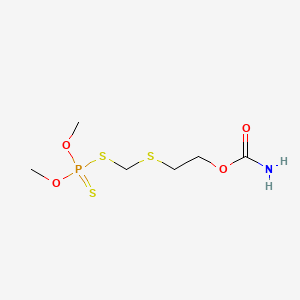
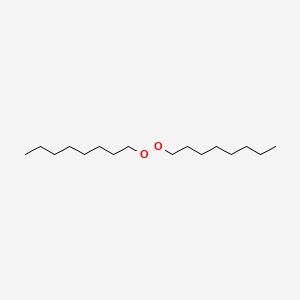
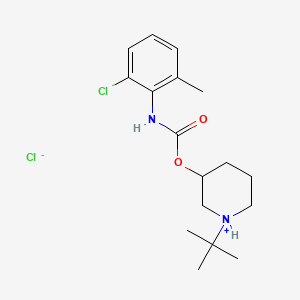
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)

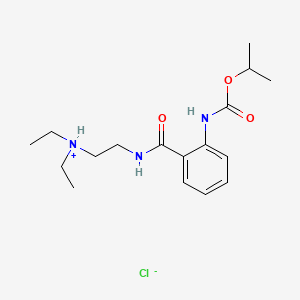

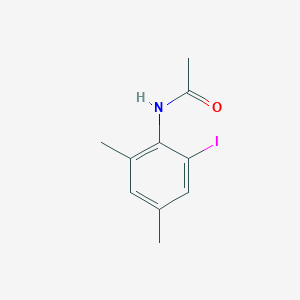
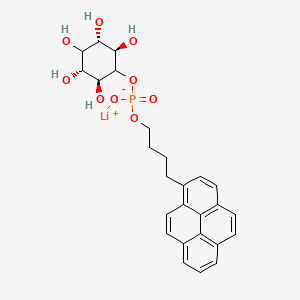
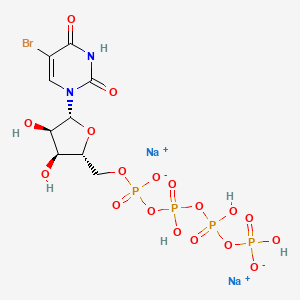
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
